molecular formula C18H25F3N2O B2881158 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide CAS No. 2320382-93-0

2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide

Cat. No. B2881158
CAS RN: 2320382-93-0
M. Wt: 342.406
InChI Key: QTQZOJLKMRDQTO-UHFFFAOYSA-N
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Description

2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide, also known as TFE-PB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TFE-PB is a synthetic compound that belongs to the class of piperidine derivatives and has a molecular weight of 383.5 g/mol.

Mechanism of Action

The mechanism of action of 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide induces cell cycle arrest by upregulating the expression of p21 and p27, which are cell cycle inhibitors. 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide also induces apoptosis by activating the caspase cascade, leading to the cleavage of various proteins involved in cell survival. In inflammation, 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the activation of NF-κB, a transcription factor that regulates the expression of many inflammatory genes. In the field of neuroscience, 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
Biochemical and Physiological Effects:
2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide inhibits the activity of histone deacetylases (HDACs), leading to the acetylation of histones and the upregulation of various genes involved in cell cycle arrest and apoptosis. 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide also inhibits the activity of histone demethylases (HDMs), leading to the methylation of histones and the downregulation of various genes involved in cancer progression. In inflammation, 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the production of prostaglandins, which are involved in the inflammatory response. 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide also inhibits the activity of inducible nitric oxide synthase (iNOS), an enzyme that catalyzes the production of nitric oxide, which is involved in the inflammatory response. In the field of neuroscience, 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide has been shown to increase the expression of BDNF, leading to the promotion of neuronal survival and growth.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide is its high potency and selectivity, which makes it an ideal compound for studying the mechanisms of action in various diseases. 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide also has good solubility in water and organic solvents, which makes it easy to prepare solutions for in vitro and in vivo experiments. However, one of the limitations of 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide is its limited stability, which may pose a challenge in long-term experiments. 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide also has limited bioavailability, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide. One of the areas of interest is the development of 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide derivatives with improved stability and bioavailability. Another area of interest is the study of 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide in combination with other drugs for the treatment of various diseases. The use of 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide as a diagnostic tool for cancer detection is also an area of interest. The study of 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide in animal models of neurodegenerative diseases is another area of future research. Finally, the elucidation of the precise mechanisms of action of 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide in various diseases is an area of ongoing research.

Synthesis Methods

The synthesis of 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide involves the reaction of 4-(phenylamino)butyric acid with 1-(2,2,2-trifluoroethyl)piperidine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via imine formation followed by reduction to yield 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a hallmark of many diseases, and 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In the field of neuroscience, 2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

2-phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O/c1-2-16(15-6-4-3-5-7-15)17(24)22-12-14-8-10-23(11-9-14)13-18(19,20)21/h3-7,14,16H,2,8-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQZOJLKMRDQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}butanamide

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